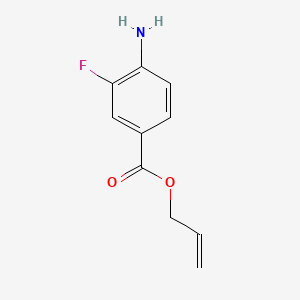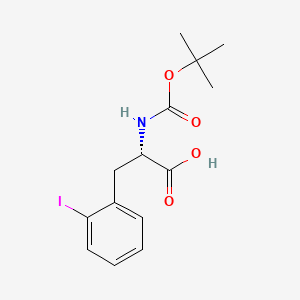
5-(Boc-氨基)-2-氰基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Boc-amino)-2-cyanopyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 5-position and a cyano group at the 2-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations at other functional groups.
科学研究应用
5-(Boc-amino)-2-cyanopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)-2-cyanopyridine typically involves the protection of the amino group with a Boc group followed by the introduction of the cyano group. One common method involves the reaction of 5-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for 5-(Boc-amino)-2-cyanopyridine are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process may also involve the use of automated systems for precise control of reaction conditions and purification steps.
化学反应分析
Types of Reactions
5-(Boc-amino)-2-cyanopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) in dichloromethane.
Reduction: Reduction of the cyano group can be achieved using LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidation reactions may involve reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Deprotected Amine: Removal of the Boc group yields 5-amino-2-cyanopyridine.
Reduced Amine: Reduction of the cyano group yields 5-(Boc-amino)-2-aminopyridine.
作用机制
The mechanism of action of 5-(Boc-amino)-2-cyanopyridine depends on its specific application. In general, the Boc group protects the amino functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-(Boc-amino)-2-chloropyridine: Similar structure but with a chlorine atom instead of a cyano group.
5-(Boc-amino)-2-methylpyridine: Similar structure but with a methyl group instead of a cyano group.
5-(Boc-amino)-2-nitropyridine: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
5-(Boc-amino)-2-cyanopyridine is unique due to the presence of both the Boc-protected amino group and the cyano group, which allows for a wide range of chemical transformations. The cyano group provides additional reactivity and can be converted into various functional groups, making this compound a versatile intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl N-(6-cyanopyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORXJOIBOYMOMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B581906.png)



![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)








